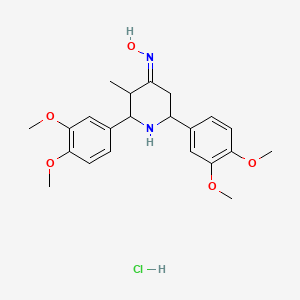![molecular formula C16H20N2O6 B5873977 ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5873977.png)
ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(4-nitrophenoxy)acetyl]-4-piperidinecarboxylate, commonly known as EPPA, is an organic compound with the molecular formula C18H21N2O6. It is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPA is a piperidine derivative that has a nitrophenyl group attached to its acetyl moiety.
作用机制
The mechanism of action of EPPA is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in various biological processes. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 by EPPA may contribute to its anti-inflammatory effects. EPPA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. The inhibition of HDACs by EPPA may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
EPPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of COX-2 and HDACs, as well as other enzymes and pathways involved in various biological processes. EPPA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
EPPA has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities and has been shown to exhibit a wide range of effects. However, there are also some limitations to the use of EPPA in lab experiments. It has not been extensively studied in vivo, and its effects in living organisms are not well understood. It may also have off-target effects that could complicate interpretation of experimental results.
未来方向
There are several future directions for research on EPPA. One area of interest is the development of EPPA-based drugs for the treatment of various diseases, including inflammation, cancer, and neurodegenerative diseases. Another area of interest is the study of EPPA's mechanism of action, including its effects on various enzymes and pathways. Further research is also needed to better understand the potential advantages and limitations of EPPA for use in lab experiments and drug development.
合成方法
EPPA can be synthesized using a multi-step process that involves the reaction of piperidine with ethyl chloroacetate, followed by the reaction of the resulting compound with 4-nitrophenol. The final step involves the acetylation of the resulting compound with acetic anhydride. The synthesis of EPPA is a complex process that requires careful monitoring and control of reaction conditions to ensure high yields and purity.
科学研究应用
EPPA has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. EPPA has been found to inhibit the activity of a key enzyme involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain. EPPA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and other diseases.
属性
IUPAC Name |
ethyl 1-[2-(4-nitrophenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-2-23-16(20)12-7-9-17(10-8-12)15(19)11-24-14-5-3-13(4-6-14)18(21)22/h3-6,12H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORJBFVHJANYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)



![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)


![N-(2-methoxy-5-methylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5873936.png)
![2-methoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5873945.png)

![3-methyl-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5873952.png)
![5-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5873966.png)
